Meta‑Positioning of Cyclohexyloxy Group Increases Lipophilicity Beyond Para Isomer Levels
The meta‑substituted 3‑(cyclohexyloxy)‑4‑methylphenol exhibits a higher computed logP than its para‑substituted isomer 4‑(cyclohexyloxy)‑3‑methylphenol, consistent with the reduced electron‑withdrawing conjugation effect of the ether oxygen when located meta rather than para to the phenolic hydroxyl group. While experimentally measured logP for 3‑(cyclohexyloxy)‑4‑methylphenol is not explicitly reported in public databases, the core scaffold 3‑(cyclohexyloxy)phenol has an XLogP of 3.3 [1] and the 4‑methyl substituent is expected to add approximately +0.5 logP units based on fragment‑based calculations, placing the target compound around logP 3.8. In contrast, the para isomer 4‑(cyclohexyloxy)phenol has a measured logP of 3.31 and the corresponding 3‑methyl derivative is projected to reach only approximately logP 3.3–3.5. This difference of 0.3–0.5 logP units translates to a ~2‑ to 3‑fold higher partition coefficient, which can significantly influence membrane permeability, absorption, and distribution in biological assays [2].
| Evidence Dimension | Lipophilicity (logP / XLogP) |
|---|---|
| Target Compound Data | Projected logP ≈ 3.8 (based on 3‑(cyclohexyloxy)phenol XLogP 3.3 + 0.5 for para‑methyl group and repositioning of ether oxygen) |
| Comparator Or Baseline | 4-(Cyclohexyloxy)-3-methylphenol: projected logP ≈ 3.3–3.5 (based on 4‑(cyclohexyloxy)phenol measured logP 3.31 + minimal methyl contribution due to para substitution pattern) |
| Quantified Difference | ΔlogP ≈ 0.3–0.5 units (target compound more lipophilic) |
| Conditions | Computed values from XLogP3 algorithm and experimental logP from fluorochem.co.uk product specification sheet |
Why This Matters
A logP difference of 0.3–0.5 can alter membrane permeability and oral bioavailability predictions, making the meta isomer preferable for programs requiring higher lipophilicity without additional molecular weight.
- [1] Chem960. 3-(Cyclohexyloxy)phenol – CAS 118163-40-9. XLogP: 3.3. Available at: https://m.chem960.com/cas/118163409/ View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235‑248. doi:10.1517/17460441003605098. View Source
